1-Boc-pyrazole-4-boronic acid pinacol ester (CAS 552846-17-0) is a heterocyclic organoboron compound widely used for introducing a protected pyrazole moiety into target molecules. The compound combines two key features that enhance its utility in process-intensive settings: a tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen and a pinacol ester of the boronic acid. This dual-protection strategy provides a stable, solid, and readily soluble reagent designed for high-yield, reproducible C-C bond formation via Suzuki-Miyaura cross-coupling reactions, a foundational method in modern drug discovery and materials science. [REFS-1, REFS-2]
Substituting this compound with seemingly similar alternatives introduces significant process risks. The free boronic acid analog is prone to dehydration and trimerization into boroxines, leading to inconsistent reactivity, poor stoichiometry control, and limited shelf life. [1] Using the unprotected pyrazole-4-boronic acid pinacol ester exposes the pyrazole N-H to side reactions, such as N-arylation, which competes with the desired C-C coupling and complicates purification. Positional isomers, such as the 3- or 5-boronic acid esters, are not functionally equivalent and will produce entirely different regioisomeric products, making the selection of the correct isomer critical for achieving the target molecular architecture.
Boronic acid pinacol esters (Bpin) are widely employed as a strategic replacement for free boronic acids (BA) specifically to improve stability and handling. Free boronic acids are often unstable under reaction and purification conditions. [1] The pinacol ester form provides enhanced stability against common degradation pathways like hydrolysis and deboronation, which is critical for achieving reproducible outcomes in multi-step syntheses and for long-term storage. [REFS-1, REFS-2]
| Evidence Dimension | Chemical Stability & Handling |
| Target Compound Data | Enhanced stability due to pinacol ester form. |
| Comparator Or Baseline | Free boronic acids, which are often unstable under typical reaction and purification conditions. |
| Quantified Difference | Qualitatively described as a standard strategy to mitigate the inherent instability of free boronic acids. |
| Conditions | General synthetic, purification, and storage conditions. |
This improved stability translates to more reliable stoichiometry, longer reagent shelf-life, and reduced batch-to-batch variability, which are critical procurement considerations for process scale-up and library synthesis.
The Boc protecting group on the pyrazole nitrogen is essential for directing reactivity exclusively to the C-4 position during cross-coupling. In a study on the synthesis of complex pyrazoles, Boc protection of the endocyclic nitrogen was a required step to facilitate subsequent Suzuki-Miyaura coupling. [1] Without this protection, the acidic N-H of the pyrazole ring can compete in side reactions, such as N-arylation, particularly under the basic conditions typical of Suzuki couplings. This protection strategy simplifies product outcomes and avoids the formation of difficult-to-separate regioisomeric byproducts. [2]
| Evidence Dimension | Reaction Regioselectivity |
| Target Compound Data | Enables clean C-4 arylation by blocking the reactive N-1 position. |
| Comparator Or Baseline | Unprotected pyrazole boronic esters, which are susceptible to competing N-arylation. |
| Quantified Difference | Not quantified in the cited source, but Boc protection is presented as a necessary step to achieve the desired C-arylated product. |
| Conditions | Suzuki-Miyaura coupling conditions (e.g., Pd catalyst, base). |
For a buyer, this ensures a cleaner reaction profile, higher yield of the desired isomer, and a more straightforward purification process, reducing downstream labor and material costs.
This compound is efficiently synthesized from 1-Boc-4-iodopyrazole. A patented process demonstrates the palladium-catalyzed borylation of 1-Boc-4-iodopyrazole with pinacol diborane to produce the target compound in 85.7% yield. [1] This high-yield synthesis route from a common starting material underscores the compound's accessibility and established role as a key intermediate.
| Evidence Dimension | Synthetic Yield |
| Target Compound Data | 85.7% isolated yield |
| Comparator Or Baseline | Alternative multi-step or lower-yielding routes from other precursors. |
| Quantified Difference | This represents a highly efficient single-step conversion to the final product. |
| Conditions | Pd(dppf)Cl2 catalyst, sodium acetate base, isopropanol solvent, reflux for 16 hours. |
A high-yielding and well-documented synthesis provides confidence in the material's scalability and supply chain stability for long-term or large-scale projects.
The pyrazole motif is a highly sought-after component in pharmacologically active compounds, particularly kinase inhibitors. [1] The stability and defined reactivity of this reagent make it an excellent choice for systematically introducing the pyrazole-4-yl unit in drug discovery campaigns where high-throughput synthesis and reproducibility are essential.
The compound's documented high-yield synthesis and enhanced stability over the free boronic acid make it well-suited for process development. [2] Its reliability reduces batch-to-batch variability, a critical parameter when scaling the synthesis of active pharmaceutical ingredients (APIs).
In materials science, the precise arrangement of heterocyclic units is key to tuning electronic and optical properties. The Boc group ensures that coupling occurs only at the C-4 position, providing unambiguous regiochemical control necessary for the synthesis of well-defined pyrazole-containing functional materials. [3]
Irritant